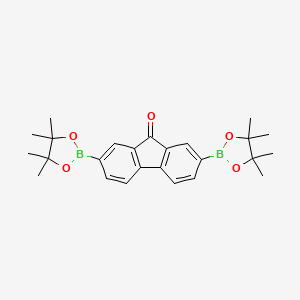
2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolanyl)-9-fluorenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolanyl)-9-fluorenone is an organic compound that belongs to the class of boronic esters. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications. It is often used as a building block in organic synthesis, particularly in the development of organic semiconductors and fluorescent materials.
准备方法
The synthesis of 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolanyl)-9-fluorenone typically involves multiple steps. One common method includes the reaction of a fluorene derivative with a boronic ester. The reaction conditions often require the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere. The reaction is usually carried out in an organic solvent like toluene or tetrahydrofuran at elevated temperatures .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolanyl)-9-fluorenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form boron-containing hydrocarbons.
Substitution: It participates in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl compounds
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and tetrahydrofuran. The major products formed from these reactions are often biaryl compounds, which are valuable in the synthesis of pharmaceuticals and organic electronic materials .
科学研究应用
2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolanyl)-9-fluorenone has a wide range of scientific research applications:
作用机制
The mechanism of action of 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolanyl)-9-fluorenone involves its ability to participate in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction mechanism involves the formation of a palladium complex with the boronic ester, followed by the transmetalation and reductive elimination steps to form the biaryl product . The molecular targets and pathways involved are primarily related to its role as a reagent in organic synthesis.
相似化合物的比较
Similar compounds to 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolanyl)-9-fluorenone include:
2,7-Bis-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrene: Used in similar applications but has different luminescent properties.
2,7-Bis-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-9,9-dioctylfluorene: Used in the synthesis of OLEDs and PLEDs.
Bis(pinacolato)boryl methane: Another boronic ester used in organic synthesis.
The uniqueness of this compound lies in its specific structural properties that make it highly effective in the synthesis of organic semiconductors and fluorescent materials .
属性
分子式 |
C25H30B2O5 |
|---|---|
分子量 |
432.1 g/mol |
IUPAC 名称 |
2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-9-one |
InChI |
InChI=1S/C25H30B2O5/c1-22(2)23(3,4)30-26(29-22)15-9-11-17-18-12-10-16(14-20(18)21(28)19(17)13-15)27-31-24(5,6)25(7,8)32-27/h9-14H,1-8H3 |
InChI 键 |
SWKYWNAFOUZGRN-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)B5OC(C(O5)(C)C)(C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













